4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine
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Overview
Description
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine is reacted with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good to high yields and is characterized by its efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines.
Scientific Research Applications
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of drug molecules, particularly those targeting specific enzymes or receptors.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, facilitating its binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine
Uniqueness
4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of its substituents, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications requiring high specificity and potency, such as targeted drug design and advanced material synthesis.
Properties
CAS No. |
2742657-64-1 |
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Molecular Formula |
C7H3BrF6N2 |
Molecular Weight |
309 |
Purity |
95 |
Origin of Product |
United States |
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